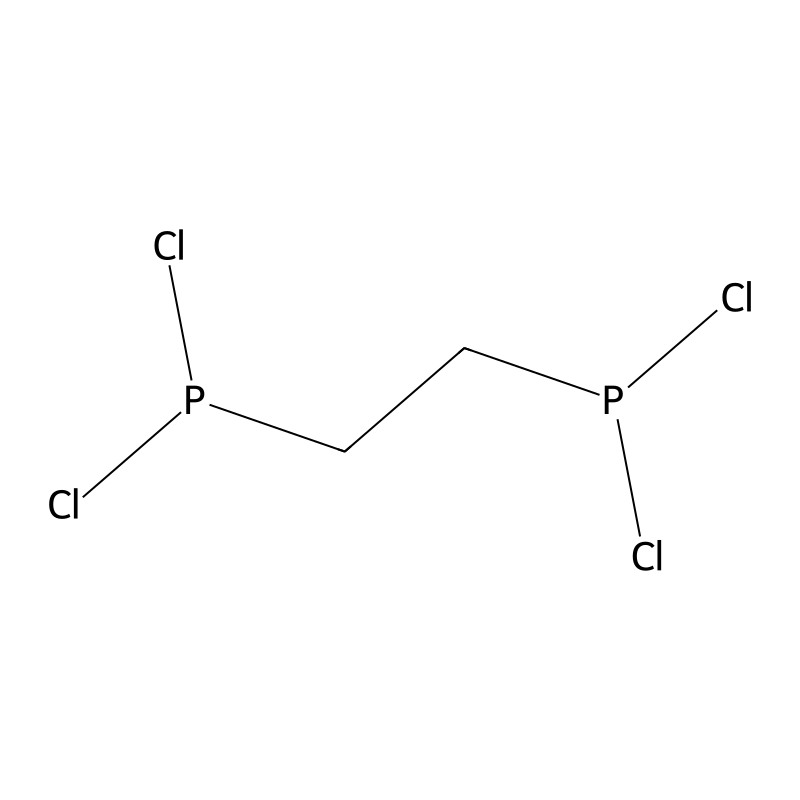1,2-Bis(dichlorophosphino)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis:
BDPE is a versatile ligand in transition metal catalysis. By replacing the chlorine atoms with other functional groups, chemists can create various diphosphine derivatives with specific properties tailored for different catalytic reactions. These diphosphines can influence the activity, selectivity, and efficiency of catalysts in various organic transformations, including:
- Heck reactions: Formation of carbon-carbon bonds between alkenes and aryl halides
- Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides
- Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides
Coordination Chemistry:
BDPE-derived diphosphines form strong chelating complexes with various transition metals due to the presence of two phosphorus donor atoms. These complexes are valuable tools for studying:
- Metal-ligand interactions: Understanding the bonding between the metal center and the diphosphine ligand helps researchers design new catalysts and materials with desired properties
- Activation of small molecules: Transition metal complexes containing BDPE-derived diphosphines can activate small molecules like hydrogen, enabling their participation in various chemical reactions
Material Science:
BDPE-derived diphosphines can be incorporated into the design of new functional materials. For example, they can be used to:
1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄Cl₄P₂ and a CAS number of 28240-69-9. This compound features two dichlorophosphino groups attached to a central ethane backbone. It is a colorless liquid at room temperature and has notable properties such as a boiling point of approximately 68 °C at 1 Torr and a melting point between 118-120 °C . The structure of 1,2-bis(dichlorophosphino)ethane consists of phosphorus atoms bonded to chlorine atoms, which contributes to its reactivity and applications in various
1,2-Bis(dichlorophosphino)ethane is a highly toxic and corrosive compound. It reacts readily with moisture to release toxic fumes of hydrogen chloride (HCl).
- Safety Concerns:
- Skin and eye contact can cause severe irritation and burns.
- Inhalation can lead to respiratory problems, including coughing, shortness of breath, and pulmonary edema.
- Ingestion can be fatal.
- Handling Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a respirator when handling this compound.
- Work in a well-ventilated fume hood.
- Store in a tightly sealed container under an inert atmosphere.
1,2-Bis(dichlorophosphino)ethane is primarily utilized as a ligand in coordination chemistry. Its reactivity allows it to form stable complexes with transition metals. Notably, it can undergo hydrolysis in the presence of water, leading to the formation of phosphine oxides and hydrochloric acid . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the dichlorophosphino groups, which can be replaced by other nucleophiles under appropriate conditions.
The synthesis of 1,2-bis(dichlorophosphino)ethane can be accomplished through several methods. A convenient approach involves the reaction of phosphorus trichloride with ethylene diamine, followed by chlorination . Another method includes the reaction of dichloromethylphosphine with ethylene glycol under controlled conditions. These procedures highlight the versatility in synthesizing this compound while maintaining its desired properties.
1,2-Bis(dichlorophosphino)ethane finds applications primarily in coordination chemistry as a bidentate ligand for metal complexes. These complexes are significant in catalysis and material science. Additionally, due to its reactivity, this compound can be utilized in the synthesis of more complex organophosphorus compounds used in agrochemicals and pharmaceuticals .
Interaction studies involving 1,2-bis(dichlorophosphino)ethane often focus on its behavior as a ligand in metal complexes. Research shows that it forms stable complexes with various transition metals, which can enhance catalytic activity in reactions such as cross-coupling and hydrogenation. The electronic properties imparted by the dichlorophosphino groups play a crucial role in these interactions, affecting both stability and reactivity .
Several compounds share structural similarities with 1,2-bis(dichlorophosphino)ethane. Here are some notable examples:
| Compound | Structure Type | Notable Features |
|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane | Bidentate ligand | Contains phenyl groups enhancing stability |
| 1,2-Bis(ditolylphosphino)ethane | Bidentate ligand | Exhibits unique electronic properties due to toluidine groups |
| Bis(dichlorophosphino)methane | Monodentate ligand | Similar dichlorophosphino groups but lacks ethylene backbone |
Uniqueness: The unique feature of 1,2-bis(dichlorophosphino)ethane lies in its specific arrangement of dichlorophosphino groups on an ethylene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This configuration allows for enhanced coordination capabilities with transition metals compared to its analogs.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








